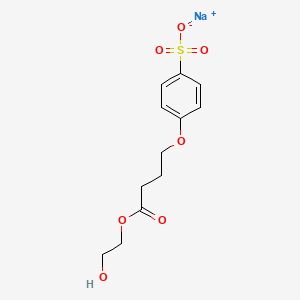
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt is a chemical compound known for its unique structure and properties. It is a derivative of butanoic acid, featuring a sulfophenoxy group and a hydroxyethyl ester. This compound is often used in various scientific and industrial applications due to its distinct chemical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt typically involves the esterification of butanoic acid with 4-(4-sulfophenoxy)-1-(2-hydroxyethyl) alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The process often includes steps like purification through crystallization or distillation to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The sulfophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt involves its interaction with specific molecular targets. The sulfophenoxy group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The hydroxyethyl ester moiety may also play a role in its biological effects by facilitating its uptake and distribution within cells.
Comparison with Similar Compounds
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt can be compared with other similar compounds, such as:
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester: Lacks the monosodium salt component.
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, disodium salt: Contains an additional sodium ion.
Phenoxyacetic acid derivatives: Similar structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
63134-08-7 |
|---|---|
Molecular Formula |
C12H15NaO7S |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
sodium;4-[4-(2-hydroxyethoxy)-4-oxobutoxy]benzenesulfonate |
InChI |
InChI=1S/C12H16O7S.Na/c13-7-9-19-12(14)2-1-8-18-10-3-5-11(6-4-10)20(15,16)17;/h3-6,13H,1-2,7-9H2,(H,15,16,17);/q;+1/p-1 |
InChI Key |
HIZUMCHFFNBMDU-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1OCCCC(=O)OCCO)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)

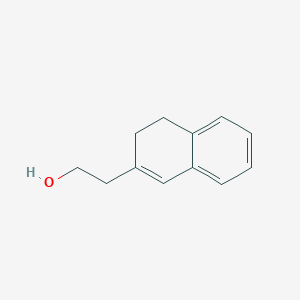


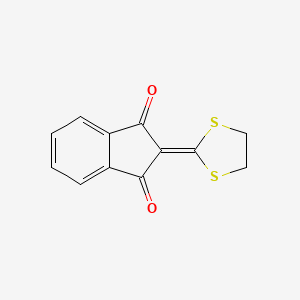
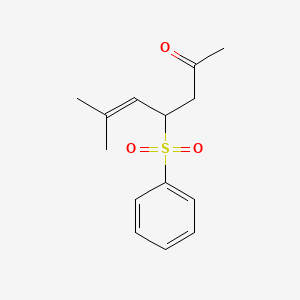
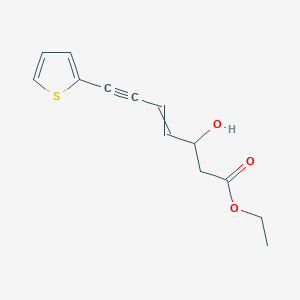
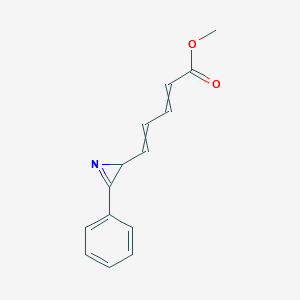
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)
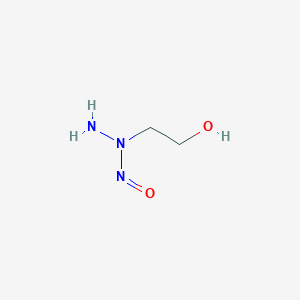
![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
